molecular formula C7H6N+ B12432635 Benzenaminium, N-methylidyne- CAS No. 102397-36-4

Benzenaminium, N-methylidyne-

Cat. No.: B12432635
CAS No.: 102397-36-4
M. Wt: 104.13 g/mol
InChI Key: SQJVPMNTLGHXJL-UHFFFAOYSA-N
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Description

Benzenaminium, N-methylidyne- is an organic compound with the molecular formula C7H6N It is a derivative of benzenaminium, where the nitrogen atom is bonded to a methylidyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenaminium, N-methylidyne- can be synthesized through the reaction of benzenaminium salts with methylating agents. One common method involves the use of oxyacetic acid derivatives via oxytrimethinium salts as intermediates. The reaction typically occurs under Vilsmeier-Haack conditions in the presence of triethylamine in acetonitrile at reflux .

Industrial Production Methods

Industrial production of benzenaminium, N-methylidyne- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N-methylidyne- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert benzenaminium, N-methylidyne- into other amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylidyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenaminium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.

Scientific Research Applications

Benzenaminium, N-methylidyne- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenaminium, N-methylidyne- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity and behavior .

Comparison with Similar Compounds

Benzenaminium, N-methylidyne- can be compared with other similar compounds, such as:

    Aniline derivatives: These compounds have similar structures but differ in the functional groups attached to the nitrogen atom.

    N-methyl amines: These compounds also contain a methyl group bonded to the nitrogen atom but may have different aromatic or aliphatic substituents.

The uniqueness of benzenaminium, N-methylidyne- lies in its specific chemical structure and reactivity, which make it suitable for a variety of applications in research and industry .

Properties

CAS No.

102397-36-4

Molecular Formula

C7H6N+

Molecular Weight

104.13 g/mol

IUPAC Name

N-phenylmethanimine

InChI

InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1

InChI Key

SQJVPMNTLGHXJL-UHFFFAOYSA-N

Canonical SMILES

[CH+]=NC1=CC=CC=C1

Origin of Product

United States

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